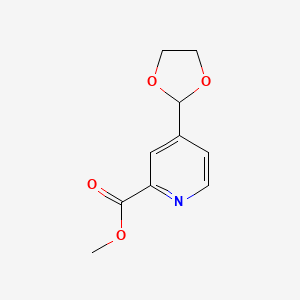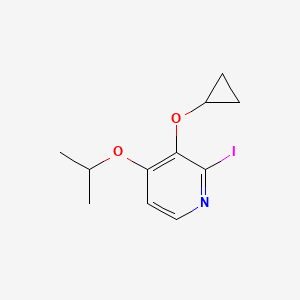
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups, as well as an iodine atom attached to the pyridine ring
Preparation Methods
One common method for its preparation is through the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products. For example, oxidation can introduce additional functional groups, while reduction can remove or modify existing ones.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-4-isopropoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to desired therapeutic or chemical effects. The exact mechanism of action will vary depending on the specific context in which the compound is used .
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodo-2-isopropoxypyridine: This compound has a similar structure but with the iodine atom in a different position on the pyridine ring.
4-Cyclopropoxy-2-iodo-3-isopropoxypyridine: Another isomer with the cyclopropoxy and isopropoxy groups in different positions.
These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
PTEKKKZZSZOYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


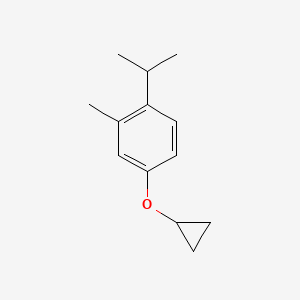
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
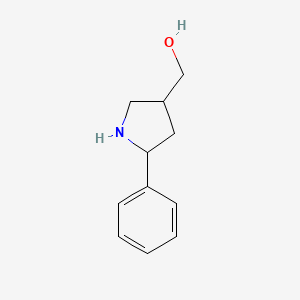
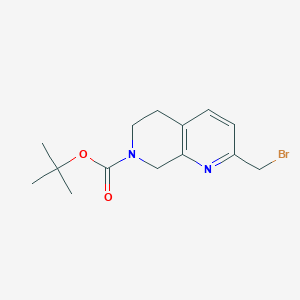
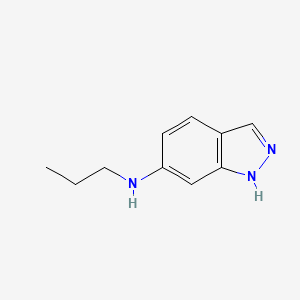
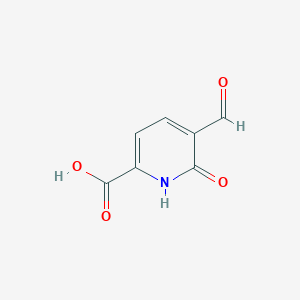
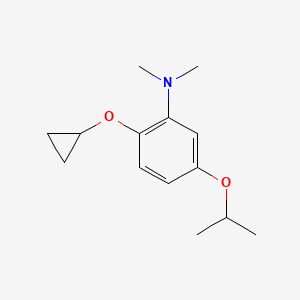
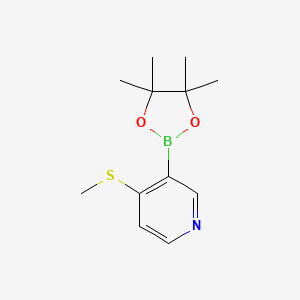
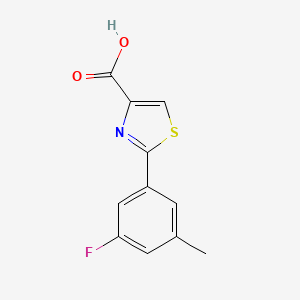
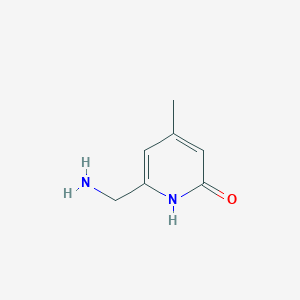
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
